molecular formula C22H23N5O3 B6490283 N-(2-methoxy-5-methylphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide CAS No. 1358275-84-9

N-(2-methoxy-5-methylphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide

Cat. No. B6490283
CAS RN: 1358275-84-9
M. Wt: 405.4 g/mol
InChI Key: UFEBLVUXVLZZMF-UHFFFAOYSA-N
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Description

Triazoloquinoxalines are a class of compounds that have been studied for their potential biological activities . They are nitrogen-containing heterocyclic compounds that can be synthesized by various methods . Acetamides, like the one in your compound, are also a class of compounds with diverse biological activities.


Synthesis Analysis

Triazoloquinoxalines can be synthesized through a nucleophilic substitution reaction of a precursor with different aryl amines . The starting material is often synthesized from anthranilic acid .


Molecular Structure Analysis

Triazoloquinoxalines contain a five-membered triazole ring fused with a six-membered quinoxaline ring . The acetamide group in your compound is a functional group consisting of a carbonyl group (C=O) and an amine (NH2).


Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its specific structure. In general, triazoloquinoxalines have multiple bonds, aromatic bonds, and several ring structures .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of CHEMBL4903732, also known as F3411-6633 or N-(2-methoxy-5-methylphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide:

Cancer Research

CHEMBL4903732 has shown potential in cancer research due to its ability to inhibit specific enzymes and pathways involved in tumor growth and proliferation. Its unique structure allows it to interact with cancer cell receptors, potentially leading to the development of new anticancer therapies .

Neurodegenerative Diseases

This compound has been investigated for its neuroprotective properties. Studies suggest that it may help in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s by modulating neuroinflammatory pathways and protecting neuronal cells from oxidative stress .

Antiviral Applications

CHEMBL4903732 has demonstrated antiviral activity against certain viruses. Its mechanism of action involves inhibiting viral replication and entry into host cells, making it a candidate for developing treatments for viral infections .

Anti-inflammatory Agents

Research indicates that CHEMBL4903732 can act as an anti-inflammatory agent. It has been shown to reduce inflammation by inhibiting key inflammatory mediators, which could be beneficial in treating chronic inflammatory conditions such as rheumatoid arthritis .

Cardiovascular Diseases

The compound has potential applications in cardiovascular research. It may help in managing conditions like hypertension and atherosclerosis by modulating blood pressure and lipid levels through its interaction with cardiovascular receptors .

Diabetes Management

Studies have explored the use of CHEMBL4903732 in diabetes management. It may improve insulin sensitivity and glucose metabolism, offering a new avenue for the treatment of type 2 diabetes .

Antibacterial Properties

CHEMBL4903732 has shown antibacterial activity against certain strains of bacteria. Its ability to disrupt bacterial cell walls and inhibit bacterial enzymes makes it a promising candidate for developing new antibiotics .

Psychiatric Disorders

The compound is also being studied for its potential in treating psychiatric disorders such as depression and anxiety. Its interaction with neurotransmitter systems in the brain could lead to the development of new psychotropic medications .

These applications highlight the versatility and potential of CHEMBL4903732 in various fields of scientific research. Each application is being actively explored to understand the full scope of its therapeutic benefits.

ChEMBL Database

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Some triazoloquinoxalines have shown promising antimicrobial, antitubercular, and anti-HIV activities .

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-4-7-19-24-25-21-22(29)26(16-8-5-6-9-17(16)27(19)21)13-20(28)23-15-12-14(2)10-11-18(15)30-3/h5-6,8-12H,4,7,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEBLVUXVLZZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-methylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

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